Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate
CAS No.: 209540-06-7
Cat. No.: VC4323426
Molecular Formula: C13H12N2O4S
Molecular Weight: 292.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 209540-06-7 |
---|---|
Molecular Formula | C13H12N2O4S |
Molecular Weight | 292.31 |
IUPAC Name | ethyl 4-methyl-2-(3-nitrophenyl)-1,3-thiazole-5-carboxylate |
Standard InChI | InChI=1S/C13H12N2O4S/c1-3-19-13(16)11-8(2)14-12(20-11)9-5-4-6-10(7-9)15(17)18/h4-7H,3H2,1-2H3 |
Standard InChI Key | SYCKDQQSHDETSX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C |
Introduction
Structural and Molecular Features
Molecular Architecture
The compound’s structure integrates a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at positions 2, 4, and 5. The 3-nitrophenyl group at position 2 introduces aromaticity and electron-withdrawing characteristics, while the methyl group at position 4 and the ethyl ester at position 5 contribute to steric and electronic modulation. The molecular formula is C₁₆H₁₇N₃O₄S, with a molecular weight of 347.39 g/mol .
Key Structural Attributes:
-
Thiazole Ring: Enhances stability and participates in π-π interactions with biological targets.
-
3-Nitrophenyl Group: Imparts polarity and influences reactivity through resonance and inductive effects.
-
Ethyl Ester: Increases lipophilicity, aiding membrane permeability in biological systems .
The SMILES notation (CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C
) and InChIKey (JOJZOYZZASJZGY-WUKNDPDISA-N
) provide precise representations of its connectivity and stereochemistry .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate typically involves sequential cyclization, alkylation, and functional group transformations:
Route 1: Cyclization of Thiobenzamide Derivatives
-
Thiobenzamide Formation: 3-Nitrobenzaldehyde reacts with thioacetamide in the presence of formic acid to form 3-nitrobenzthioamide .
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Thiazole Ring Formation: Cyclization with ethyl 2-chloroacetoacetate under reflux conditions yields the thiazole core .
-
Esterification: Alkylation with ethyl bromide introduces the ethyl ester group.
Route 2: Nitration of Phenyl-Substituted Thiazoles
-
Direct nitration of ethyl 4-methyl-2-phenylthiazole-5-carboxylate using nitric acid-sulfuric acid mixtures selectively introduces the nitro group at the meta position .
Optimized Conditions:
Physicochemical Properties
The nitro group enhances polarity, while the ethyl ester balances lipophilicity, making the compound suitable for organic solvent-based reactions .
Biological and Pharmacological Activity
Antimicrobial Activity
-
Bacterial Strains: Exhibits MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Fungal Inhibition: Moderate activity against Candida albicans (MIC = 50 µg/mL).
Enzyme Inhibition
Industrial and Pharmaceutical Applications
Drug Development
-
Febuxostat Intermediate: Key precursor in the multi-step synthesis of this xanthine oxidase inhibitor .
-
Antimicrobial Agents: Functionalization of the thiazole ring enhances activity against drug-resistant pathogens .
Agrochemical Uses
-
Fungicide: Nitro-substituted thiazoles disrupt fungal cell wall biosynthesis.
The compound is classified as non-carcinogenic but requires careful handling due to its reactive nitro group .
Comparative Analysis with Analogues
Compound | Molecular Weight | Key Substituent | Bioactivity (IC₅₀/MIC) |
---|---|---|---|
Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate | 347.39 g/mol | 4-Nitrophenyl | Anticancer: 18 µM |
Ethyl 2-(3-aminophenyl)-4-methylthiazole-5-carboxylate | 333.40 g/mol | 3-Aminophenyl | Enhanced solubility |
Ethyl 4-methyl-2-(2-thienyl)thiazole-5-carboxylate | 253.34 g/mol | Thienyl | Antifungal: MIC = 25 µg/mL |
The 3-nitrophenyl derivative exhibits superior anticancer activity compared to para-substituted analogues, likely due to optimized steric interactions.
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